The Discovery and Synthesis of Ticagrelor: A Technical Guide
The Discovery and Synthesis of Ticagrelor: A Technical Guide
Introduction: Ticagrelor, marketed under the brand names Brilinta and Brilique, is a pivotal antiplatelet agent in the management of acute coronary syndromes (ACS).[1][2] It belongs to the cyclo-pentyl-triazolo-pyrimidine (CPTP) chemical class and is the first orally active, reversible P2Y12 receptor antagonist.[3][4] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent onset of action.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical pharmacology of Ticagrelor for researchers, scientists, and drug development professionals.
Discovery and Development
The journey to Ticagrelor began with the aim of overcoming the limitations of existing antiplatelet therapies, particularly the irreversible P2Y12 inhibitors.[8] The development was driven by the need for a potent, orally bioavailable agent with a reversible mechanism of action, allowing for more flexible patient management, especially in cases requiring surgery.[1][8] The discovery process, initiated by AstraZeneca, moved from intravenous P2Y12 antagonists like cangrelor to the identification of an orally active compound.[8] This effort culminated in the selection of Ticagrelor (formerly AZD6140) as a candidate drug in 1999.[9]
Mechanism of Action
Ticagrelor exerts its antiplatelet effect by selectively and reversibly antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[1][5][10]
P2Y12 Receptor Signaling Pathway:
Under normal physiological conditions, adenosine diphosphate (ADP) released from platelet-dense granules binds to the P2Y12 receptor.[11] This G-protein coupled receptor (GPCR) activation, via the Gαi subunit, inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Lower cAMP levels result in the dephosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.[12] Simultaneously, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt, leading to increased cytosolic Ca²⁺ and granule secretion.[12] Both pathways converge to induce a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1][11][12]
Ticagrelor's Interaction with the P2Y12 Receptor:
Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[1][3][4] This binding "locks" the receptor in an inactive state, preventing ADP-induced signaling and subsequent platelet activation.[13] A key feature of Ticagrelor is its reversible binding, which allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.[1][5] In addition to its primary mechanism, Ticagrelor also inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine concentrations, which may contribute to its cardioprotective effects.[5][11]
Caption: P2Y12 signaling pathway and Ticagrelor's inhibitory action.
Synthesis of Ticagrelor
Several synthetic routes for Ticagrelor have been developed, aiming for efficiency, safety, and high purity.[9][14][15] A common convergent synthesis approach is outlined below.
Caption: A high-level overview of a convergent synthesis route for Ticagrelor.
Experimental Protocols
Step 1: Condensation of Pyrimidine Amine with Cyclopentyl Derivative [14]
-
To a solution of pyrimidine amine derivative (14) in ethylene glycol, the cyclopentyl derivative (13) is added.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA) are added at room temperature.
-
The reaction mixture is heated to 120-125 °C for 4-5 hours.
-
After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 4-5 with aqueous hydrochloric acid.
-
The product (15) is extracted with ethyl acetate.
Step 2: Formation of the Triazole Ring [14]
-
To a solution of p-Toluenesulfonic acid (TsOH) in water, resin nitrite is added, followed by the addition of the condensed intermediate (15) in acetonitrile.
-
The reaction is stirred at room temperature for 20-30 minutes.
-
Upon completion, the resin is filtered off, and the product (16) is isolated from the mother liquor.
Step 3: Condensation with Cyclopropylamine Derivative [14]
-
The triazole intermediate (16) is condensed with the cyclopropylamine derivative (10).
Step 4: Deprotection to Yield Ticagrelor [14]
-
The resulting compound (12) is deprotected using hydrochloric acid in dichloromethane (DCM) to furnish Ticagrelor (1).
Quantitative Data
In Vitro Activity
| Parameter | Ticagrelor | Active Metabolite (AR-C124910XX) | Prasugrel Active Metabolite |
| P2Y12 Binding Affinity (Ki) | 4.3 ± 1.3 nM[16][17] | - | - |
| P2Y12 Binding Kinetics (Kd) | 10.5 nM[4] | - | - |
| IC50 (P2Y12 Receptor Filtration Assay) | 0.074 ± 0.038 µM[4][13] | - | 8.27 ± 2.91 µM[4][13] |
| IC50 (GTPγS Binding Assay) | 0.059 ± 0.03 µM[4][13] | - | 2.84 ± 0.83 µM[4][13] |
| IC50 (ADP-induced Platelet Aggregation) | 0.005 ± 0.004 µM[4][13] | Potent as parent compound[7] | 0.313 ± 0.12 µM[4][13] |
Pharmacokinetics
| Parameter | Value |
| Oral Bioavailability | 36%[2] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours[2] |
| Plasma Half-life | ~8 hours[2] |
| Active Metabolite Half-life | ~12 hours[2] |
| Steady State Volume of Distribution | 88 L[2] |
Clinical Efficacy (PLATO Trial: Ticagrelor vs. Clopidogrel in ACS)
| Outcome | Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | p-value |
| Cardiovascular Death, MI, or Stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| Cardiovascular Death | 3.7% | 4.9% | 0.77 (0.64-0.93) | 0.0070[18] |
| All-Cause Mortality | 4.3% | 5.8% | 0.76 (0.64-0.90) | 0.0020[18] |
| Major Bleeding (PLATO criteria) | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
| Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 |
Conclusion
Ticagrelor represents a significant advancement in antiplatelet therapy, offering a potent, rapid, and reversible inhibition of the P2Y12 receptor. Its discovery was a result of a targeted effort to improve upon existing treatments, and its synthesis has been optimized for large-scale production. The unique mechanism of action and favorable pharmacokinetic profile of Ticagrelor have translated into improved clinical outcomes for patients with acute coronary syndromes. This technical guide provides a foundational understanding of the key scientific aspects of Ticagrelor for professionals in the field of drug discovery and development.
References
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- 2. go.drugbank.com [go.drugbank.com]
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- 6. Review of the Ticagrelor Trials Evidence Base - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. books.rsc.org [books.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety - PMC [pmc.ncbi.nlm.nih.gov]
